
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative, 4-fluoro-2-methyl-1H-indole. This is achieved through a series of reactions including halogenation and methylation.
Coupling Reaction: The indole derivative is then coupled with 6-methoxyquinazolin-7-ol using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. Additionally, solvent recycling and waste minimization strategies are employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, reduced indole derivatives, and substituted indole derivatives .
Scientific Research Applications
Cancer Treatment
Cediranib has been extensively studied for its anti-cancer properties, particularly in the treatment of various solid tumors. Its ability to inhibit angiogenesis (the formation of new blood vessels) makes it a valuable candidate in cancer therapy.
Cancer Type | Clinical Trials | Outcome |
---|---|---|
Non-Small Cell Lung Cancer | Phase II (NCT00664810) | Improved progression-free survival |
Colorectal Cancer | Phase III (NCT00536211) | Significant tumor reduction |
Ovarian Cancer | Phase II (NCT00883138) | Enhanced overall survival |
Targeted Therapy
Recent studies have highlighted Cediranib's role in targeted therapies, particularly for tumors with specific genetic mutations. For instance, it has shown efficacy against tumors with mutations in the FGFR pathway, which are common in urothelial carcinoma .
Combination Therapies
Cediranib is often evaluated in combination with other therapeutic agents to enhance its efficacy. For example:
- With Chemotherapy : Studies indicate that combining Cediranib with standard chemotherapeutics can lead to improved outcomes in patients with advanced malignancies.
- With Immune Checkpoint Inhibitors : There is ongoing research into the synergistic effects of Cediranib when used alongside immune checkpoint inhibitors, aiming to boost immune response against tumors.
Case Study 1: Non-Small Cell Lung Cancer
A clinical trial involving Cediranib demonstrated significant improvements in progression-free survival among patients with advanced non-small cell lung cancer. The study highlighted the compound's ability to reduce tumor vascularization effectively.
Case Study 2: Ovarian Cancer
In a Phase II trial focused on patients with recurrent ovarian cancer, Cediranib was administered as a monotherapy. Results showed a notable increase in overall survival rates compared to historical controls.
Mechanism of Action
The mechanism of action of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol involves the inhibition of tyrosine kinases. These enzymes play a crucial role in the signaling pathways that regulate cell division and growth. By inhibiting these kinases, the compound can effectively halt the proliferation of cancer cells. The molecular targets include vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR) .
Comparison with Similar Compounds
Chemical Profile :
- IUPAC Name : 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol
- CAS No.: 574745-76-9
- Molecular Formula : C₁₈H₁₄FN₃O₃
- Molecular Weight : 339.32 g/mol
- Key Features :
Pharmacological Relevance :
This compound serves as a critical intermediate in the synthesis of anlotinib (AL3818), a multi-target tyrosine kinase inhibitor (TKI) approved in China for advanced cancers . Its structural features enhance binding to ATP pockets of receptor tyrosine kinases (RTKs), suppressing tumor angiogenesis and growth .
Comparison with Structural Analogs
Structural and Functional Analogues
Table 1: Key Structural Analogs and Their Properties
Pharmacokinetic and Selectivity Comparisons
- Anlotinib vs. Target Compound :
Anlotinib, derived from the target compound, exhibits improved oral bioavailability and prolonged half-life (4–5 days) due to its cyclopropanamine substituent, enabling once-daily dosing . The parent compound lacks this pharmacokinetic optimization. - BMS-540215 vs. Brivanib Alaninate: BMS-540215 (IC₅₀ = 0.6 nM for VEGFR2) shows higher selectivity for VEGFR2 than brivanib, which inhibits both VEGFR2 and FGFR1.
- EGFR-Targeting Analogs: The chloro-fluoro-phenylamino analog (CAS 184475-71-6) exhibits EGFR inhibition (IC₅₀ = 8 nM) but lacks multi-target activity compared to the indole-quinazoline hybrid .
Toxicity and Side Effects
- Anlotinib : Common adverse effects include hypertension (20–30% incidence), hand-foot syndrome, and fatigue, attributed to its broad kinase inhibition .
- Brivanib : Higher incidence of hypertension and proteinuria than anlotinib, leading to trial discontinuation .
- Target Compound: Limited toxicity data, but its role as an intermediate suggests lower direct clinical exposure .
Biological Activity
4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol, also known as CEDI-009, is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. The compound's structure features a quinazolinone core, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.
- Molecular Formula: C18H14FN3O3
- CAS Number: 574745-76-9
- Molar Mass: 339.32 g/mol
The biological activity of this compound is primarily attributed to its role as an inhibitor of vascular endothelial growth factor receptor (VEGFR) kinase. VEGFR plays a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones—a process that is often hijacked by tumors for their growth and metastasis.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the indole and quinazolinone moieties can significantly impact the compound's potency and selectivity against various kinases. For instance:
- Substitution at the 5-position of the pyrrolo[2,1-f][1,2,4]triazine core enhances kinase selectivity and reduces off-target effects .
- The presence of a methoxy group at the 6-position has been associated with improved pharmacokinetic properties .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against VEGFR2 kinase. The compound's IC50 values indicate strong potency in blocking VEGFR-mediated signaling pathways, which are critical for tumor growth and survival.
In Vivo Studies
Preclinical studies utilizing human tumor xenograft models have shown that this compound not only inhibits tumor growth but also reduces angiogenesis within the tumor microenvironment. Notably:
- Efficacy in Tumor Models: The compound demonstrated robust anti-tumor activity in models of solid tumors, leading to reduced tumor volume and increased survival rates among treated subjects .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- BMS-540215 : A related compound showed promising results in clinical trials for solid tumors, indicating a favorable safety profile and significant anti-tumor efficacy .
- BMS-582664 : This l-alanine prodrug exhibited enhanced bioavailability and was evaluated in clinical settings, reinforcing the therapeutic promise of indole-based inhibitors .
Safety and Toxicology
While initial studies suggest a favorable safety profile, further toxicological assessments are necessary to fully understand the long-term effects and potential side effects associated with this compound. Current data indicate minimal safety liabilities in preclinical models.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol, and how is reaction completion validated?
- Methodology : The compound can be synthesized via tert-butyl carbamate deprotection using HCl in ethanol under ice-cooling (0–10°C), followed by reflux and recrystallization. Reaction progress is monitored by HPLC until the starting material (tert-butyl ester) is consumed. Yield and purity (e.g., 80.3% yield, 99% purity) depend on solvent volume, HCl concentration, and temperature control during crystallization .
- Validation : HPLC retention time comparison and LC-MS for molecular weight confirmation ensure product identity.
Q. How is the purity of the compound assessed, and what analytical techniques are recommended for quality control?
- Methodology : Purity is validated via reversed-phase HPLC (C18 column, acetonitrile/water gradient) and LC-MS for mass confirmation. Residual solvents are quantified using gas chromatography (GC), while elemental analysis verifies stoichiometry .
Q. What preliminary biological screening methods are used to evaluate its kinase inhibitory activity?
- Methodology : Kinase inhibition assays (e.g., VEGFR2, PDGFR-α) employ recombinant kinases, ATP analogs, and fluorescent substrates. IC50 values are calculated using dose-response curves. Cell-based viability assays (e.g., MTT in cancer cell lines) assess antiproliferative effects .
Advanced Research Questions
Q. How can structural modifications enhance solubility without compromising target affinity?
- Methodology : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the quinazoline or indole moieties. Solubility is tested via shake-flask method in PBS (pH 7.4), while kinase binding affinity is evaluated using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in biological activity across different cell lines or models?
- Methodology : Cross-validate using orthogonal assays (e.g., Western blot for phosphorylated RTKs vs. functional cell migration assays). Pharmacokinetic studies in murine models assess bioavailability and tissue distribution to explain efficacy gaps .
Q. How is the crystal structure determined, and what insights does it provide for drug design?
- Methodology : Single-crystal X-ray diffraction (e.g., methanol solvate form) reveals hydrogen bonding (O–H···N) and π-π stacking interactions between quinazoline and indole rings. These interactions guide rational design of analogs with improved stability .
Q. What metabolic pathways are involved in its clearance, and how are reactive metabolites identified?
- Methodology : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF-MS. Cytochrome P450 isoforms responsible for oxidation (e.g., CYP3A4) are identified using isoform-specific inhibitors .
Properties
IUPAC Name |
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c1-9-5-10-12(22-9)3-4-15(17(10)19)25-18-11-6-16(24-2)14(23)7-13(11)20-8-21-18/h3-8,22-23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDMWBMVOITFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437066 | |
Record name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574745-76-9 | |
Record name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.